2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate
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Overview
Description
2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate is a complex organic compound characterized by its multiple functional groups, including amide, ester, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form 4-chlorobenzamide.
Acetylation: The 4-chlorobenzamide is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Phenylethylamine: The acetylated product is reacted with 2-phenylethylamine to form the intermediate compound.
Esterification: Finally, the intermediate is esterified with 3,4-dichlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-purity reagents to ensure product quality, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with biological targets such as enzymes or receptors.
Medicine
Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of multiple aromatic rings and amide groups suggests it could engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((3,4-Dichlorobenzoyl)amino)benzoic acid: Similar in structure but lacks the phenylethyl group.
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Contains a similar core structure but with different substituents.
Uniqueness
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]-2-phenylethyl] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O4/c25-18-9-6-16(7-10-18)23(31)28-13-22(30)29-21(15-4-2-1-3-5-15)14-33-24(32)17-8-11-19(26)20(27)12-17/h1-12,21H,13-14H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWJJOVIKAYTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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